4-Bromostilbene

Overview

Description

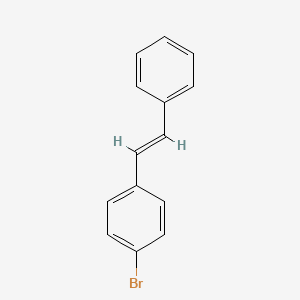

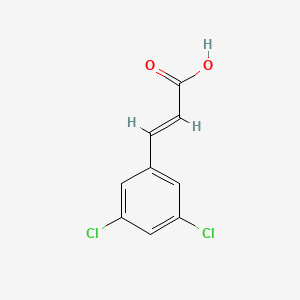

4-Bromostilbene is a chemical compound with the molecular formula C14H11Br . It is also known by other names such as 1-Bromo-4-[(E)-2-phenylvinyl]benzene and Benzene, 1-bromo-4-(2-phenylethenyl)-, (E)- .

Synthesis Analysis

The synthesis of stilbenes, including 4-Bromostilbene, has been a topic of significant research. One common method for synthesizing stilbenes is the Wittig reaction . This reaction involves the use of an aldehyde or ketone and a phosphonium ylide, which is often prepared from a phosphonium salt and a strong base .Molecular Structure Analysis

The molecular structure of 4-Bromostilbene consists of a bromine atom attached to a stilbene molecule. The stilbene molecule itself is composed of two phenyl rings connected by a double bond . The average mass of 4-Bromostilbene is 259.141 Da, and its monoisotopic mass is 258.004395 Da .Scientific Research Applications

Proteomics Research

4-Bromostilbene is used as a biochemical for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins in a complex mixture.

Synthesis of Pterostilbene

4-Bromostilbene is used in the synthesis of Pterostilbene , a natural 3,5-dimethoxy analog of resveratrol. Pterostilbene has remarkable pharmacological activities, such as anti-tumor, anti-oxidation, anti-inflammation, and neuroprotection .

Pharmacokinetics of Pterostilbene

Studies on 4-Bromostilbene also focus on the pharmacokinetics of Pterostilbene . Pterostilbene can be rapidly absorbed and is widely distributed in tissues, but it does not seriously accumulate in the body. It can easily pass through the blood-brain barrier because of its low molecular weight and good liposolubility .

Anti-Tumor Activity

The anti-tumor activity of Pterostilbene, which can be synthesized from 4-Bromostilbene, is a significant area of research . It has shown potential in inhibiting the growth of various types of cancer cells.

Anti-Oxidation Activity

Pterostilbene, synthesized from 4-Bromostilbene, has strong anti-oxidation activity . It can neutralize free radicals, which are harmful compounds that can lead to cellular damage and aging.

Anti-Inflammation Activity

Research has shown that Pterostilbene, which can be synthesized from 4-Bromostilbene, has anti-inflammatory properties . It can help reduce inflammation and has potential therapeutic applications in treating inflammatory diseases.

Neuroprotection

Pterostilbene, synthesized from 4-Bromostilbene, has shown neuroprotective effects . It can protect neurons from damage or degeneration, which is crucial in diseases like Alzheimer’s and Parkinson’s.

Cardiovascular Health

The antioxidant properties of Pterostilbene, which can be synthesized from 4-Bromostilbene, can contribute to cardiovascular health . It can reduce mortality from coronary heart disease by increasing high-density lipoprotein content and inhibiting platelet aggregation .

Safety and Hazards

4-Bromostilbene is classified as having acute toxicity if swallowed and is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Mechanism of Action

Target of Action

4-Bromostilbene is a chemical compound with the molecular formula C14H11Br . It is primarily used in research and development

Mode of Action

It is known to be involved in the wittig reaction, a chemical reaction used to synthesize alkenes from aldehydes or ketones . In this reaction, 4-Bromostilbene is formed as a product .

Biochemical Pathways

It is known to be synthesized via the wittig reaction . This reaction plays a pivotal role in organic chemistry as an ideal mechanism for the synthesis of alkenes .

Result of Action

It is known to be a product of the wittig reaction, which is used to synthesize alkenes .

Action Environment

The action of 4-Bromostilbene can be influenced by various environmental factors. For instance, the yield of 4-Bromostilbene in the Wittig reaction can be affected by the solvent used . More sustainable solvents such as water have been suggested as alternatives to traditional organic solvents . .

properties

IUPAC Name |

1-bromo-4-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMMKLVIBZWGPK-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromostilbene | |

CAS RN |

4714-24-3 | |

| Record name | 4714-24-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B3021586.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride](/img/structure/B3021593.png)

![[3-(4-Chloro-1H-pyrazol-1-YL)propyl]amine dihydrochloride](/img/structure/B3021594.png)

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B3021599.png)